Disperse blue 3

説明

Overview of Disperse Dyes within the Textile Industry

Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility and lack of ionizing groups. textileexplainer.com This non-ionic nature makes them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate, which are resistant to traditional water-soluble dyes. textileexplainer.comcolourinn.in The dyeing process with disperse dyes involves their application as a fine aqueous dispersion, where the dye particles are suspended in the dye bath with the aid of dispersing agents. colourinn.ininflibnet.ac.in

The mechanism of dyeing relies on the transfer of the dye from the aqueous medium to the solid fiber. textileexplainer.com Heat is a crucial factor in this process, as it increases the energy of the dye molecules and causes the fibers to swell, allowing the small dye molecules to penetrate the polymer structure of the fiber. textileexplainer.comcolourinn.in This results in a uniform and durable coloration with good fastness properties. colourinn.in Disperse dyes are available in various chemical structures, including azo, anthraquinone, and diphenylamine types, and are produced as powders, liquids, or micro-dispersed granules. inflibnet.ac.in The global market for disperse dyes is substantial and continues to grow with the increasing production and use of synthetic fibers in the textile and apparel industries. thebusinessresearchcompany.com

Significance of Anthraquinone-Based Dyes in Modern Applications

Anthraquinone dyes, derived from the aromatic organic compound anthraquinone, represent a significant class of colorants with a long history of use. numberanalytics.com They are known for their vibrant colors, particularly in the red, blue, and green spectrums, and exhibit high stability and color fastness. mdpi.comhelsinki.fi This durability makes them valuable in various industrial applications, including textile dyeing, printing, and the coloration of plastics. numberanalytics.commdpi.com

The core structure of anthraquinone can be modified with various substituents to produce a wide array of dyes with different properties. mdpi.com Beyond their traditional use as colorants, anthraquinone derivatives are gaining attention in modern technological fields. Their unique electrochemical properties have led to their exploration in the development of organic semiconductors for applications like OLEDs and in photovoltaic technologies. dakenchem.com Furthermore, some anthraquinone compounds have shown potential in the pharmaceutical sector due to their biological activities. numberanalytics.comdakenchem.com The versatility and stability of the anthraquinone scaffold ensure its continued importance in both established and emerging areas of science and technology. numberanalytics.com

Current Research Landscape and Knowledge Gaps concerning Disperse Blue 3

Current research on this compound primarily focuses on its application in dyeing synthetic fibers and its environmental impact, particularly in wastewater treatment. ijcce.ac.irijcce.ac.ir Studies have investigated its removal from industrial effluents using methods like electrocoagulation and advanced oxidation processes. ijcce.ac.irijcce.ac.irresearchgate.net Research has also explored the synthesis of this compound and its derivatives, with some focus on developing more environmentally friendly manufacturing processes. fnatchem.com

However, there are notable knowledge gaps in the scientific literature concerning this compound. While its use as a textile dye is well-documented, its potential in other advanced applications remains largely unexplored. chemotechnique.se There is limited publicly available data on its photochemical properties and its behavior as a model compound in dye chemistry research. Furthermore, while its potential for biological staining has been mentioned, detailed studies on its efficacy and specificity for different biological samples are lacking. A comprehensive understanding of its degradation pathways and the toxicity of its byproducts is another area that requires further investigation. researchgate.net Addressing these knowledge gaps could unlock new applications for this compound beyond the textile industry and contribute to a more complete scientific profile of this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

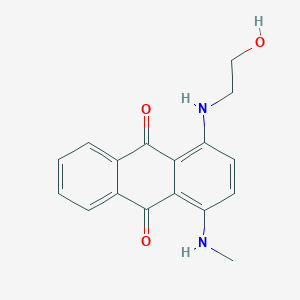

| IUPAC Name | 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | nih.govmedkoo.comalfa-chemistry.com |

| CAS Number | 2475-46-9 | nih.govsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C17H16N2O3 | nih.govsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 296.32 g/mol | nih.govsigmaaldrich.comchemicalbook.com |

| Appearance | Navy blue powder | chemicalbook.com |

| Melting Point | 187 °C | chemicalbook.com |

| Boiling Point | 593.5 °C at 760 mmHg | chemsrc.com |

| Water Solubility | Insoluble | chemsrc.com |

特性

IUPAC Name |

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXFWUZKOOWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015819 | |

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey-black powder; [MSDSonline] | |

| Record name | C.I. Disperse Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86722-66-9, 2475-46-9 | |

| Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086722669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X7KL92596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies for Disperse Blue 3

Synthetic Pathways and Reaction Mechanisms

The synthesis of Disperse Blue 3 is characterized by multi-stage chemical transformations designed to build the final dye molecule with its specific chromophoric properties.

This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon with a distinctive 9,10-anthracenedione structure. chemspider.com The synthesis begins with precursors that already contain the fundamental anthraquinone skeleton, such as 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or its reduced form, leuco-quinizarin. worlddyevariety.comnih.govenvironmentclearance.nic.in The stability and chemical reactivity of the anthraquinone core make it an ideal starting point for building complex dye molecules. cosmochemistryindia.com The final structure of this compound is chemically identified as 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione. chemspider.com

While direct nitration of the final this compound molecule is not the primary synthetic route, nitration, amination, and alkylation are fundamental unit processes in the broader synthesis of anthraquinone dye intermediates. vvwusurat.ac.in For this compound specifically, the key stages involve amination and alkylation. Amination introduces amino groups onto the anthraquinone ring, which are essential for the dye's chromophore. kfupm.edu.sa This is followed by alkylation, where alkyl groups (like methyl and hydroxyethyl) are attached to these nitrogen atoms, modifying the dye's shade and properties. kfupm.edu.sa

One synthetic pathway starts with 1-bromo-4-(methylamino)anthracene-9,10-dione, which is already an aminated and alkylated anthraquinone derivative. worlddyevariety.comnih.gov This intermediate then undergoes further reaction to yield the final product.

A primary method for synthesizing this compound involves the condensation of an anthraquinone precursor with specific amines. nih.gov One common industrial method is the reaction of Quinizarin (1,4-dihydroxyanthracene-9,10-dione) and its leuco form with a mixture of methylamine and ethanolamine. nih.govenvironmentclearance.nic.inchemicalbook.com This reaction displaces the hydroxyl groups on the anthraquinone ring with the amino groups from methylamine and N-(2-hydroxyethyl)amine, leading to the formation of 1-methylamino-4-(2-hydroxyethylamino) anthraquinone. chemicalbook.com

Another documented method involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine. worlddyevariety.comnih.gov In this nucleophilic substitution reaction, the bromo group is replaced by the hydroxyethylamino group.

A summary of these condensation methods is presented below.

Table 1: Manufacturing Methods for this compound| Starting Material(s) | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Quinizarin & Leuco-quinizarin | Methylamine, Ethanolamine | Condensation followed by oxidation | nih.govenvironmentclearance.nic.in |

| 1-Bromo-4-methylaminoanthraquinone | Ethanolamine | Condensation | worlddyevariety.comnih.gov |

| 1,4-Dihydroxyanthracene-9,10-dione & Anthracene-1,4,9,10-tetraol | Methylamine, 2-Aminoethanol | Condensation and oxidation in butanol | worlddyevariety.com |

Oxidation is a critical step in the synthesis of this compound, particularly when starting with reduced forms of anthraquinone precursors like leuco-quinizarin or anthracene-1,4,9,10-tetraol. worlddyevariety.comnih.gov After the condensation with amines, the resulting leuco-dye must be oxidized to restore the quinoid structure of the anthraquinone core. This oxidation is essential for developing the final, stable color of the dye. worlddyevariety.com The process ensures the formation of the conjugated system responsible for the dye's characteristic blue hue. The specific oxidizing agents used can vary in industrial processes but are chosen to efficiently convert the leuco form to the final oxidized dye.

Oxidation Processes in Synthesis

Industrial-Scale Production Protocols and Challenges

The industrial-scale production of this compound involves carefully controlled protocols to ensure consistent product quality and manage process challenges. A typical batch process starting from Quinizarin involves reacting it with mono methyl amine and mono ethanol amine in a solvent like Isopropyl alcohol (IPA). environmentclearance.nic.in

The process generally involves charging the reactor with the solvent and raw materials, followed by a controlled reaction period. After the reaction is complete, the product is filtered from the reaction mass. The resulting filter cake is then processed further, which may include mixing with dispersing agents in specialized mills to achieve the desired particle size for dyeing applications. environmentclearance.nic.in

A representative material balance for a batch production is detailed in the table below.

Table 2: Example Material Balance for this compound Synthesis

| Input | Mass (Kg) | Output | Mass (Kg) |

|---|---|---|---|

| Quinizarine | 240 | Reaction Mass | 1459 |

| Mono methyl amine (40%) | 78 | ||

| Mono ethanol amine | 61 | ||

| Sodium hydroxide | 80 | ||

| Fresh IPA | 30 | ||

| Recovered IPA | 970 | ||

| Total | 1459 | Total | 1459 |

Data derived from an industrial process description. environmentclearance.nic.in

Industrial production faces several challenges. One significant issue is the formation of byproducts, such as symmetrically substituted compounds like 1,4-bis(methylamino)anthraquinone and 1,4-bis(2-hydroxy-ethylamino)anthraquinone. worlddyevariety.com These impurities can affect the final shade and quality of the dye. Managing solvent waste and ensuring efficient solvent recovery are also critical environmental and economic considerations.

Reactor Design and Process Controls

The large-scale synthesis of this compound typically employs stainless steel batch reactors equipped with agitators and temperature-control jackets. These features are crucial for maintaining homogeneity and managing the exothermic nature of the reactions.

Key process parameters that are closely monitored and controlled include:

Temperature: The alkylation step is generally carried out at temperatures between 80–90°C. For the nitration stage, temperatures are kept below 10°C to prevent over-nitration.

Pressure: While nitration occurs at atmospheric pressure, the hydrogenation step requires pressures of 2–3 bar.

Reagent Ratios: In the nitration of anthraquinone, a specific mass ratio of sulfuric acid to nitric acid (4:1) is used to optimize nitration efficiency. During alkylation, a molar ratio of 1:1.2:1 for 1-aminoanthraquinone, methylamine, and ethanolamine is employed to maximize the yield.

Post-synthesis, the crude product undergoes purification through filtration to remove catalysts and byproducts, followed by crystallization from an ethanol-water mixture to achieve a purity of over 99%. The final powder form is obtained by drying in a vacuum oven.

Byproduct Formation and Mitigation Strategies

During the synthesis of this compound, particularly in the alkylation stage, side reactions can lead to the formation of impurities. A notable byproduct is N-methylanthraquinone, which can constitute up to 5% of the product mixture.

To minimize the formation of such byproducts, several mitigation strategies have been developed:

Stepwise Alkylation: This method involves the sequential addition of methylamine and ethanolamine to control the reaction and improve selectivity.

Catalytic Screening: The use of selective catalysts, such as zeolites or molecular sieves, can enhance the desired reaction pathway and reduce the formation of unwanted byproducts.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Green Chemistry Approaches

Traditional synthesis methods for this compound often rely on stoichiometric reagents, which can generate considerable chemical waste. In contrast, green chemistry approaches focus on improving the environmental profile of the synthesis. These greener methods may incorporate the use of ionic liquids as recyclable solvents and employ microwave-assisted heating, which has been shown to reduce reaction times by as much as 40%. rasayanjournal.co.in

Here is a comparative table highlighting the environmental impact of traditional versus green synthesis methods:

Table 1: Environmental Impact Comparison of Synthesis Methods| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent Waste (L/kg) | 12 | 3 |

| Energy Use (kWh/kg) | 45 | 28 |

| Carbon Footprint (kg CO₂/kg) | 8.2 | 4.5 |

Data sourced from a comparative analysis of dye synthesis methodologies.

Efficiency and Sustainability Metrics in Dye Synthesis

The efficiency and sustainability of dye synthesis processes can be evaluated using various metrics. These metrics provide a quantitative way to compare different synthetic routes and identify areas for improvement. acs.org Key indicators include energy savings, reduction in water usage, waste minimization, and lower carbon emissions. oarjst.com

For instance, the adoption of sonication technology in dyeing processes can lead to a 25% reduction in energy consumption and a 90% decrease in chemical waste generation. oarjst.com Life Cycle Assessment (LCA) and green metrics are combined to provide a comprehensive evaluation of the environmental impact of a dye's synthesis, considering factors like direct energy consumption and the impact of purification processes. frontiersin.org

The following table presents key sustainability metrics for traditional versus more sustainable dyeing technologies:

Table 2: Sustainability Metrics in Dyeing Processes| Metric | Traditional Dyeing | Sonication-Assisted Dyeing |

|---|---|---|

| Annual Energy Consumption (kWh) | 40,000 | 30,000 |

| Annual Chemical Waste (kg) | 5,000 | 500 |

| Annual CO₂ Emissions (metric tons) | 30 | 24 |

Data reflects potential reductions achievable by adopting newer technologies in the textile industry. oarjst.com

Advanced Derivatization of this compound

Modification of Amino Groups and their Impact on Dye Properties

The properties of this compound can be altered through the modification of its amino groups. These modifications can influence the dye's fastness properties, such as its resistance to light and sublimation (the transition from a solid to a gas). scispace.com Introducing different substituents to the terminal amino nitrogen can enhance heat fastness. scispace.com For example, increasing the molecular size and incorporating additional hydrophobic groups into the anthraquinone ring can improve sublimation fastness. scispace.com

The amino groups on the this compound molecule are also sites for substitution reactions, which can lead to the creation of derivatives with different properties. The nature of the electron-donating groups, such as primary and secondary amines, affects the color of the dye. p2infohouse.org Generally, the more powerful the electron-donating substituent, the more significant the bathochromic shift (a change in spectral band position to a longer wavelength), which can alter the dye's shade. p2infohouse.org

Synthesis of Related Anthraquinone and Azo Dyes (e.g., Disperse Blue 377, Disperse Blue 291)

The synthesis of disperse dyes involves diverse chemical pathways tailored to achieve specific structural and, consequently, coloristic properties. The manufacturing processes for Disperse Blue 377 and Disperse Blue 291 serve as illustrative examples of creating dyes with a blue hue from different chemical classes. Disperse Blue 377 is an anthraquinone-based dye, while Disperse Blue 291 belongs to the single azo class. worlddyevariety.comworlddyevariety.com

Disperse Blue 377 (C.I. 615061)

Disperse Blue 377 is synthesized through the condensation of substituted anthraquinone precursors. worlddyevariety.com The primary manufacturing method involves the reaction of 1,4-Dihydroxyanthracene-9,10-dione with amino alcohols. worlddyevariety.com Specifically, a mixture of 2-Aminoethanol and 1-Amino-2-propanol is used in the condensation process. worlddyevariety.com This results in a product that is technically a mixture of three different chemical entities: 1,4-bis[(2-hydroxyethyl)amino]anthra-9,10-quinone, 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]anthra-9,10-quinone, and 1,4-bis[(3-hydroxypropyl)amino]anthra-9,10-quinone. europa.eu The core structure is based on the anthraquinone skeleton, which is known for providing good stability. alibaba.com

Disperse Blue 291 (C.I. 113395)

In contrast, the synthesis of Disperse Blue 291 involves a classic azo coupling reaction. worlddyevariety.comchemicalbook.com The process begins with the diazotization of 2,4-Dinitro-6-bromoaniline. worlddyevariety.comchemicalbook.com The resulting diazonium salt is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide to form the final monoazo dye molecule. worlddyevariety.comchemicalbook.combocsci.com This synthetic route is characteristic of azo dyes, which constitute a large and versatile class of colorants. tubitak.gov.tr Continuous production methods have also been developed where a chlorinated nitroaniline intermediate undergoes diazotization and is then coupled with an aniline derivative in a tubular reactor system. google.com

Table 1: Synthesis Methods for Disperse Blue 377 and Disperse Blue 291

| Dye Name | C.I. Name | Chemical Class | Synthesis Method | Key Reactants |

| Disperse Blue 377 | 615061 | Anthraquinone | Condensation Reaction | 1,4-Dihydroxyanthracene-9,10-dione, 2-Aminoethanol, 1-Amino-2-propanol worlddyevariety.com |

| Disperse Blue 291 | 113395 | Monoazo | Diazotization & Azo Coupling | 2,4-Dinitro-6-bromoaniline, N-(3-(diethylamino)-4-methoxyphenyl)acetamide worlddyevariety.comchemicalbook.com |

Influence of Structural Changes on Spectral Absorption

The color of anthraquinone dyes is intrinsically linked to their molecular structure, and modifications to this structure can precisely tune their spectral absorption properties. mdpi.com The visible absorption bands in these dyes are typically the result of intramolecular charge-transfer (ICT) transitions, which occur from an electron-donating group (like an amine or amide) to the electron-accepting anthraquinone core. tandfonline.com

The nature and position of substituent groups on the anthraquinone nucleus significantly influence the energy of these ICT transitions and, therefore, the observed color. mdpi.comacs.org Key factors include:

Electron-Donating Strength of Substituents : The electronic character of the substituent group has a direct impact on the absorption wavelength (λmax). For instance, in 1,4-disubstituted anthraquinone dyes, amine (-NH2) groups are stronger electron donors than amide (-NHCOR) groups. tandfonline.com This increased electron-donating ability stabilizes the excited state more, leading to a lower energy transition and a bathochromic shift (a shift to a longer wavelength). Conversely, converting an amine to a less electron-donating amide group results in a hypsochromic shift (a shift to a shorter wavelength). tandfonline.com

Terminal Chain Length : In guest-host liquid crystal systems, which are used to study dichroic properties, altering the length of flexible alkyl chains attached to the terminal ends of the dye molecule can influence the dye's alignment and order parameter, which in turn affects its dichroic performance and absorption characteristics. mdpi.com

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are valuable tools for predicting how these structural changes will affect the dye's UV-visible absorption spectra. tandfonline.comacs.orgwhiterose.ac.uk These calculations can model the electronic transitions and help rationalize the relationship between a dye's structure and its color. whiterose.ac.uk

Table 2: Effect of Structural Modifications on Anthraquinone Dye Absorption

| Structural Feature | Modification Example | Electronic Effect | Impact on Spectral Absorption (λmax) |

| Substituent Type | Changing an amine (-NH₂) substituent to an amide (-NHCOR) group. tandfonline.com | Decreases the electron-donating character of the substituent. tandfonline.com | Hypsochromic shift (shift to shorter wavelength). tandfonline.com |

| Substituent Position | Moving substituents from 1,5-positions to 2,6-positions. whiterose.ac.uk | Alters molecular geometry and orientation of the transition dipole moment. mdpi.comacs.org | Changes absorption band positions and intensities. whiterose.ac.uk |

| Linking Group | Using a sulfide (-S-) linker versus an amine (-NH-) linker for phenyl groups. whiterose.ac.uk | Alters the energy of the HOMO and LUMO orbitals involved in the charge-transfer transition. | Significant shift in λmax; amine-linked dyes are typically more blue-shifted than sulfide-linked ones. whiterose.ac.uk |

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures, and its application to this compound is well-established. Various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and refined to provide sensitive and selective detection of this dye.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound. The standard method for analyzing disperse dyes in textiles, DIN 54231, utilizes HPLC or thin-layer chromatography. labrulez.com Reverse-phase HPLC (RP-HPLC) is a common mode employed for the separation of this compound. sielc.com

The coupling of HPLC with an Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detector is a widely used method for the analysis of this compound. labrulez.comlcms.czclu-in.orgepa.gov This detection method relies on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. A study utilizing an ACQUITY Arc System with a 2998 Photodiode Array (PDA) Detector demonstrated the effective detection of this compound. lcms.cz The UV spectra of this compound can provide valuable information for its identification, and similarities in spectral features may indicate common structural characteristics with other detected components. lcms.cz While effective, LC/UV methods can be less sensitive and selective compared to mass spectrometry-based techniques. youngin.com

A key aspect of HPLC-UV analysis is the separation of the target analyte from other components in the sample matrix. The following table outlines a typical gradient elution program used for the separation of disperse dyes, including this compound.

Table 1: Example of HPLC Gradient for Disperse Dye Analysis

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |

|---|---|---|---|

| 0.0 | 0.3 | 95 | 5 |

| 10.0 | 0.3 | 5 | 95 |

| 12.0 | 0.3 | 5 | 95 |

| 12.1 | 0.3 | 95 | 5 |

| 15.0 | 0.3 | 95 | 5 |

This table is a representative example and specific conditions may vary based on the analytical column and system used.

For enhanced sensitivity and specificity, HPLC is often coupled with a mass spectrometer (MS). labrulez.comlcms.cz This combination, known as LC-MS, provides not only retention time data from the HPLC but also mass-to-charge ratio (m/z) information from the MS, allowing for more confident identification of the analyte. lcms.czyoungin.com The use of mass detection is a complementary technique that significantly enhances confidence in compound detection and identification, and it can be crucial for analyzing co-eluting components with different m/z ratios. lcms.cz

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of thermally labile molecules like this compound. labrulez.comoup.comsciex.com In ESI, a high voltage is applied to a liquid to create an aerosol, which then generates ions that can be analyzed by the mass spectrometer. Both positive and negative ion modes can be utilized, and fast polarity switching allows for the analysis of a wide range of dyes in a single run. labrulez.com For MS-compatible applications, mobile phase additives like phosphoric acid are typically replaced with formic acid. sielc.com

Time-of-Flight (TOF) mass spectrometry is a high-resolution mass analysis technique that can be coupled with HPLC for the accurate mass determination of this compound. youngin.com The high mass accuracy of LC/MSD TOF instruments allows for the generation of very narrow extracted ion chromatograms (EICs), leading to excellent quantitation and the ability to confirm the elemental composition of the detected compounds. youngin.com This is achieved by using reference masses to perform a fine calibration on every full scan spectrum. youngin.com

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective tandem mass spectrometry (MS/MS) technique used for quantitative analysis. labrulez.comoup.comsciex.comnih.gov In SRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process greatly reduces interference and provides accurate quantification. sciex.com The optimization of MS/MS parameters, such as declustering potential (DP) and collision energy (CE), is crucial for achieving the best results. oup.com

The following table summarizes the key parameters for the LC-MS/MS analysis of this compound in SRM mode.

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound | sciex.com |

| Precursor Ion (m/z) | 297.1 | lcms.cznih.gov |

| Product Ion 1 (m/z) | 252.1 | nih.gov |

| Product Ion 2 (m/z) | 265.1 | nih.gov |

| Ionization Mode | ESI Positive | labrulez.comoup.com |

| Limit of Quantification (LOQ) | 0.1 µg/kg | sciex.com |

| Linear Range | 0.1-100 µg/kg | sciex.com |

| Relative Standard Deviation (RSD) | 1.67% | sciex.com |

Data presented is a compilation from various sources and specific values may differ based on the instrumentation and analytical conditions.

Advanced Analytical Methodologies for this compound Detection and Characterization

This compound, an anthraquinone-based dye, is primarily utilized for coloring synthetic textiles such as polyester, nylon, and acetate. Its detection and characterization are crucial for quality control in manufacturing, environmental monitoring, and forensic science. A range of advanced analytical methodologies are employed to identify, purify, and quantify this compound, each offering specific advantages for different analytical challenges. These techniques are broadly categorized into chromatographic and spectroscopic methods.

Environmental Fate and Transport of Disperse Blue 3

Persistence in Aquatic Environments

Disperse dyes, as a class, are known for their environmental persistence, a characteristic stemming from their stable chemical structures designed to resist fading. While specific degradation data for Disperse Blue 3 is limited, its anthraquinone core suggests significant stability. industrialchemicals.gov.au Dyestuffs are generally not expected to undergo rapid aerobic biodegradation in short-term tests. industrialchemicals.gov.au The inherent stability required for their function as colorants contributes to their low biodegradability.

The Global Harmonized System (GHS) of classification labels this compound as "Very toxic to aquatic life" and "Very toxic to aquatic life with long-lasting effects," which underscores its potential for a sustained negative impact on aquatic ecosystems. nih.goveuropa.eu This classification implies that the substance can persist in the environment, posing a long-term risk to aquatic organisms.

**4.2. Distribution and Retention in Environmental Compartments

Due to their application process, a significant fraction of disperse dyes can be lost to wastewater. It is estimated that up to 20% of dyes used in coloring processes may enter effluents. cetesb.sp.gov.br this compound has been the subject of studies focusing on its removal from synthetic wastewater, confirming its status as a contaminant in textile industry effluents. ijcce.ac.irijcce.ac.ir

Research has demonstrated that conventional wastewater treatment methods may not completely remove these dyes. For instance, a U.S. Environmental Protection Agency (EPA) study on the closely related Disperse Blue 79 found that even after treatment in a conventionally operated activated sludge process, 20% of the dye remained in the final liquid effluent. cetesb.sp.gov.br Similarly, another study detected Disperse Blue 373 in both raw (57.9 µg/L) and treated (67 µg/L) effluent from a dye processing plant, indicating its persistence through treatment stages. researchgate.net The presence of these dyes in treated effluents means they are directly released into receiving water bodies. cetesb.sp.gov.br

| Treatment Study | Findings | Source |

| Electrocoagulation of this compound | High discoloration efficiency was achieved with Al (98%) and Fe (96%) electrodes in synthetic wastewater. | ijcce.ac.ir |

| Activated Sludge Treatment of Disperse Blue 79 | 20% of the dye remained in the final liquid effluent after treatment. | cetesb.sp.gov.br |

| Effluent Analysis for Disperse Blue 373 | The dye was found in both raw (57.9 µg/L) and treated (67 µg/L) industrial effluent. | researchgate.net |

The chemical properties of disperse dyes, particularly their hydrophobicity, give them a high affinity for solid materials. mst.dk Consequently, during wastewater treatment, a significant portion of this compound is expected to be removed from the water phase by adsorbing onto sewage sludge. mst.dk An EPA study on Disperse Blue 79, an analogue of this compound, revealed that 62% of the dye was retained by the activated sludge during treatment. cetesb.sp.gov.br

This strong tendency to adsorb means that the dye becomes concentrated in the sludge. industrialchemicals.gov.aumst.dk Studies have shown that bio-sludge from wastewater treatment plants has a high capacity for adsorbing disperse dyes. researchgate.net Once released into the aquatic environment, any remaining dye is expected to partition from the water column and associate with suspended solids and bottom sediments. industrialchemicals.gov.au The high sorption potential was also noted for another analogue, Disperse Blue 79, which is expected to be found predominantly in sediment or soil. canada.ca

The bioaccumulation potential of this compound is not well-documented, with safety data sheets often stating that no data is available. echemi.com However, its properties provide conflicting indications. On one hand, the high hydrophobicity and lipophilicity of disperse dyes suggest a potential to bioconcentrate in the fatty tissues of organisms. mst.dk

Conversely, a screening assessment for the analogue Disperse Blue 79 indicated a low potential to accumulate in the lipid tissues of organisms. canada.ca This finding is supported by studies on other disperse azo dyes that also reported low bioaccumulation factors. canada.ca The large molecular size of some disperse dyes may hinder their passage across biological membranes, thus limiting their bioaccumulation despite their hydrophobicity. The potential for this compound to bioaccumulate remains uncertain without specific experimental data.

Adsorption onto Sludge and Sediments

Hydrophobicity and Water Solubility Considerations

The most defining characteristics of this compound in an environmental context are its strong hydrophobicity and corresponding low water solubility. xrdyes.commdpi.com It is officially classified as insoluble in water. chemicalbook.com This property is fundamental to its function, as it is designed to be soluble in hydrophobic synthetic fibers rather than in the aqueous dye bath. mdpi.com

This inherent lack of water solubility means that in aqueous systems, the dye exists as a fine dispersion or colloidal suspension rather than a true solution. chemicalbook.comcanada.ca Its solubility is limited to certain polar organic solvents, often requiring heat. chemicalbook.com The high hydrophobicity is indicated by the high octanol-water partition coefficient (Kow) of similar dyes; for example, the estimated log Kow for Disperse Blue 79 is 3.56, indicating a strong preference for fatty or organic environments over aqueous ones. mst.dk This property drives the partitioning of this compound from water to sediments, sludge, and potentially biological tissues. industrialchemicals.gov.aumst.dk

Advanced Degradation and Remediation Technologies for Disperse Blue 3

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are treatment methods that involve the in-situ generation of highly reactive species, primarily hydroxyl radicals. ijcce.ac.ir These radicals are powerful oxidizing agents capable of breaking down a wide range of organic pollutants, including the complex structures of disperse dyes, into simpler and less harmful compounds. mdpi.comohsu.edu AOPs encompass a variety of techniques, including Fenton and photo-Fenton processes, as well as ozonation. ijcce.ac.ir

Fenton and Photo-Fenton Processes

The Fenton process utilizes a solution of hydrogen peroxide (H₂O₂), in conjunction with an iron catalyst, typically ferrous iron (Fe²⁺), to create hydroxyl radicals. brieflands.com The photo-Fenton process is an enhancement of this method, where the use of ultraviolet (UV) radiation accelerates the production of these radicals, thereby increasing the degradation efficiency. rsc.org

The effectiveness of the Fenton and photo-Fenton processes is highly dependent on the concentrations of both ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂). Research has shown that optimizing the molar ratio of these two components is crucial for maximizing the degradation of Disperse Blue dyes.

For the degradation of Disperse Blue 79, a related anthraquinone dye, studies have identified optimal conditions for achieving high color and chemical oxygen demand (COD) removal. One study found that a mole ratio of 33.53, corresponding to 150 mg/L of H₂O₂ and 20 mg/L of Fe²⁺, resulted in 85% color removal and 75% COD removal after a 60-minute reaction time. researchgate.net In a combined Ozone-Fenton process for the same dye, a mole ratio of 33.53 (150 mg/L H₂O₂ and 20 mg/L Fe²⁺) along with an ozone mass flow rate of 288 mg/L·h achieved 93% color removal and 85% COD removal within 60 minutes. deswater.comresearchgate.net

Further research has explored the optimization of these parameters for other dyes using methodologies like Response Surface Methodology (RSM). For a textile wastewater sample, optimal conditions were found to be 145.82 mM H₂O₂, 9.62 mM Fe²⁺, and a reaction time of 83.92 minutes, which resulted in a 98.18% color removal. unimap.edu.my These findings underscore the importance of tailoring the concentrations of Fenton's reagents to the specific wastewater characteristics to achieve the highest treatment efficacy.

Table 1: Optimization of Fenton Process Parameters for Dye Degradation

| Dye | Process | Optimal H₂O₂ Concentration | Optimal Fe²⁺ Concentration | H₂O₂/Fe²⁺ Mole Ratio | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Source |

|---|---|---|---|---|---|---|---|---|

| Disperse Blue 79 | Fenton | 150 mg/L | 20 mg/L | 33.53 | 60 | 85 | 75 | researchgate.net |

| Disperse Blue 79 | Ozone-Fenton | 150 mg/L | 20 mg/L | 33.53 | 60 | 93 | 85 | deswater.comresearchgate.net |

| Textile Wastewater | Fenton | 145.82 mM | 9.62 mM | Not Specified | 83.92 | 98.18 | Not Specified | unimap.edu.my |

The fundamental mechanism of the Fenton process involves the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), as depicted in the following reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com

This initial reaction is crucial for the oxidative power of the process. The newly formed ferric iron (Fe³⁺) can then react with hydrogen peroxide in a slower reaction to regenerate ferrous iron, creating a catalytic cycle. brieflands.com

The highly reactive hydroxyl radicals attack the organic dye molecules in several ways, including hydrogen abstraction, addition to double bonds, and electron transfer. brieflands.com This leads to the breakdown of the complex chromophoric structure of the dye, resulting in decolorization. ohsu.edu In the case of azo dyes with phenylazo substitutions, degradation by hydroxyl radicals has been shown to generate products such as benzene. ohsu.edu The continued attack by hydroxyl radicals can lead to the opening of aromatic rings and further fragmentation into smaller organic acids and, ultimately, complete mineralization to carbon dioxide and water. ohsu.edu

Optimization of Fe²⁺ and H₂O₂ Concentrations

Ozonation (O₃) and Combined O₃/H₂O₂ Processes

Ozonation is another effective AOP that utilizes ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. gnest.org The combination of ozone with hydrogen peroxide (the Peroxone process) can further enhance the degradation efficiency by promoting the formation of hydroxyl radicals. mdpi.com

Impact of Ozone Mass Flow Rate

The efficiency of the ozonation process is significantly influenced by the ozone mass flow rate. Studies have shown that increasing the ozone dosage generally leads to a higher rate of dye degradation. For instance, in the treatment of Disperse Blue 79, a study demonstrated that an ozone mass flow rate of 288 mg/L·h was optimal for achieving maximum COD removal in a combined Ozone-Fenton system. deswater.comresearchgate.net

Research on other dyes, such as Basic Blue 41, has shown that increasing the ozone concentration in the gas phase from 4.21 to 24.03 g/m³ can reduce the decolorization time by approximately 91.23%. bas.bg This is attributed to an increased driving force for ozone to transfer from the gas phase to the liquid phase, thereby increasing the concentration of ozone available to react with the dye molecules. bas.bg Similarly, for Disperse Orange 30, increasing the ozone concentration from 4.21 g/m³ to 24.03 g/m³ reduced the decolorization time by about 73.8%. gnest.org

Decolorization and Mineralization Efficiency

Ozonation and combined O₃/H₂O₂ processes have demonstrated high efficiency in both the decolorization and mineralization of disperse dyes. Decolorization, the removal of color, is often rapid as ozone and hydroxyl radicals attack the chromophoric structures of the dye molecules. uludag.edu.tr Mineralization, the complete conversion of organic pollutants to inorganic substances like CO₂ and H₂O, is a more extended process.

For Disperse Blue 79, ozonation at a pH of 10 resulted in a 72.88% decrease in COD after 120 minutes. gnest.org In a combined O₃/H₂O₂/Fe²⁺ process, a 93% color removal and 85% COD removal were achieved for the same dye. deswater.com Studies on other dyes have shown that while ozonation alone can achieve significant decolorization, the combination with UV light or hydrogen peroxide can lead to higher mineralization rates. For example, in the treatment of C.I. Reactive Red 45, a UV/H₂O₂/O₃ process was found to be the most efficient, achieving 61.1% TOC removal after one hour. researchgate.net

Table 2: Efficiency of Ozonation and Combined Processes for Dye Degradation

| Dye | Process | Ozone Mass Flow/Concentration | pH | Reaction Time (min) | Decolorization (%) | COD/TOC Removal (%) | Source |

|---|---|---|---|---|---|---|---|

| Disperse Blue 79 | Ozonation | 24 g/m³ | 10 | 120 | Not Specified | 72.88 (COD) | gnest.org |

| Disperse Blue 79 | O₃/H₂O₂/Fe²⁺ | 288 mg/L·h | Not Specified | 60 | 93 | 85 (COD) | deswater.com |

| Disperse Blue 56 | Ozonation | 12.8 mg/min | Not Specified | 3 | 67 | Not Specified | uludag.edu.tr |

| C.I. Reactive Red 45 | UV/H₂O₂/O₃ | Not Specified | Not Specified | 60 | Complete | 61.1 (TOC) | researchgate.net |

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a photocatalyst, typically a semiconductor, to generate highly reactive oxygen species (ROS) upon exposure to light. nih.gov These ROS, such as hydroxyl radicals (•OH) and superoxide radicals (O₂•−), are capable of breaking down complex organic pollutants like Disperse Blue 3 into simpler, less harmful substances such as carbon dioxide and water. nih.gov

UV-LED Activated Persulfate Processes

A promising approach for the degradation of this compound involves the use of UV-LED activated persulfate (PS). This method combines ultraviolet light-emitting diodes (UV-LEDs) with persulfate ions to generate powerful sulfate radicals (SO₄•⁻), which are highly effective in oxidizing organic compounds.

The efficiency of the UV-LED activated persulfate process can be significantly enhanced by the addition of catalysts.

Ilmenite (FeTiO₃): Ilmenite, a natural and low-cost mineral, has demonstrated high catalytic activity in the UV-LED/persulfate system for the degradation of this compound. researchgate.net In a study optimizing the process, ilmenite was a key factor in achieving high mineralization rates. researchgate.net The combination of FeTiO₃ with TiO₂ to form a heterojunction photocatalyst has also been shown to enhance visible-light photocatalytic activity due to efficient hole transfer between the valence bands of the two materials. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely researched photocatalyst due to its high chemical stability, low toxicity, and cost-effectiveness. nih.gov When doped with other materials, such as ferric oxide (Fe₂O₃), its ability to absorb visible light is enhanced, leading to improved photodegradation efficiency under sunlight. nih.gov N-doped TiO₂ nanoparticles have also been used to coat PET filaments, and the presence of disperse blue dye was found to facilitate the separation of electron-hole pairs under UV irradiation, enhancing photocatalytic activity. mdpi.com

The following table summarizes the photocatalytic degradation of different dyes using TiO₂-based catalysts.

| Catalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Reference |

| TiO₂/MWCNT | Reactive Dyes & Textile Wastewater | UVA-LED | 72 (COD Removal) | pwr.edu.pl |

| N-doped TiO₂ with Disperse Blue SE–2R | Methylene Blue | UV | 96.2 | mdpi.com |

| Ag-N co-doped TiO₂ with Disperse Blue | Methyl Orange | Visible Light | ~4 times higher rate constant | nih.gov |

| Fe-Ti-PILCs | Disperse Blue 56 | UV | 94 | tuiasi.ro |

| Cu-Ti-PILCs | Disperse Blue 56 | UV | 97 | tuiasi.ro |

This table is interactive. Click on the headers to sort the data.

The wavelength and intensity of UV irradiation are critical parameters in the photocatalytic degradation of this compound.

UV-LEDs: The use of UV-LEDs as a light source has gained attention as an environmentally friendly alternative to traditional mercury lamps. pwr.edu.pl A study on the mineralization of this compound utilized a 405 nm UV-LED with an intensity of 10 W/m⁻². researchgate.net

UVB Radiation: Research has shown that UVB radiation can lead to the photolysis of transparent exopolymer particles (TEP), which are gel-like particles formed from dissolved polymers. copernicus.org This suggests that UVB light has the potential to break down complex organic structures. copernicus.org Increasing UV exposure time generally leads to increased dye degradation. mdpi.com

Optimizing reaction conditions is crucial for maximizing the efficiency of the degradation process.

Temperature: In the UV-LED/FeTiO₃ activated persulfate system for this compound degradation, the optimal temperature was found to be 67°C. researchgate.net Generally, an increase in temperature can enhance the reaction rate, but for some systems, there is an optimal temperature beyond which the efficiency may decrease. pjoes.com

Catalyst Concentration: The concentration of the catalyst plays a significant role. For the mineralization of this compound using the UV-LED/FeTiO₃ activated persulfate process, the optimal ilmenite concentration was determined to be 320 mg/L. researchgate.net It is important to find the optimal catalyst dosage, as an excess can lead to decreased light penetration due to the opacity of the suspension. iwaponline.com

The table below presents the optimized conditions for the mineralization of this compound.

| Parameter | Optimal Value | Unit |

| Ilmenite (FeTiO₃) Concentration | 320 | mg/L⁻¹ |

| Persulfate (PS) Dose | 1.56 | g/L⁻¹ |

| Temperature | 67 | °C |

| Mineralization Achieved | 96 | % |

This data is based on a study by Silveira et al. (2017) and is interactive. researchgate.net

Effect of UV Wavelength and Irradiation

Mechanism of Radical Species Generation in Photocatalysis

The fundamental mechanism of photocatalysis involves the generation of highly reactive radical species. When a semiconductor photocatalyst like TiO₂ absorbs light energy equal to or greater than its band gap, an electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. nih.gov

These electron-hole pairs initiate a series of reactions:

The holes in the valence band can react with water molecules or hydroxide ions to produce hydroxyl radicals (•OH). nih.gov

The electrons in the conduction band can react with dissolved oxygen to form superoxide radical anions (O₂•⁻). nih.gov

Both •OH and O₂•⁻ are powerful oxidizing agents that can degrade organic molecules. nih.gov In persulfate-assisted photocatalysis, the photogenerated electrons can also react with persulfate ions (S₂O₈²⁻) to generate sulfate radicals (SO₄•⁻), which are also strong oxidants. scielo.org.za Trapping experiments have confirmed that holes (h⁺), hydroxyl radicals (•OH), and superoxide radicals (O₂•⁻) are all involved in the photodegradation process of dyes. mdpi.comnih.gov

Electrochemical Processes

Electrochemical processes offer another effective route for the degradation of this compound. These methods involve the application of an electric current to drive oxidation and reduction reactions that break down the dye molecules.

Electrocoagulation is one such technique where sacrificial anodes (typically aluminum or iron) generate coagulants in situ upon the application of a direct current. ijcce.ac.irijcce.ac.ir A study on the removal of this compound using electrocoagulation with Al and Fe electrodes achieved high discoloration efficiencies of 98% and 96%, respectively. ijcce.ac.ir The efficiency of this process is influenced by several operating parameters, including electrolysis time, current density, initial pH, and inter-electrode distance. ijcce.ac.irijcce.ac.ir

Another approach is electrochemical oxidation, which can occur directly at the anode surface or indirectly through the generation of oxidizing species in the solution. tuiasi.ro A hybrid photo-electrochemical process, combining UV irradiation with electrochemical treatment, has been shown to be efficient in degrading textile dyes. chemrxiv.org The UV radiation helps in degrading halogenated organic compounds that might be formed during the electrochemical process. chemrxiv.org

The following table summarizes the optimal conditions for the electrocoagulation of this compound using different electrodes.

| Electrode | Electrolysis Time (min) | Current Density (mA/cm²) | Initial pH | Inter-electrode Distance (cm) | Discoloration Efficiency (%) | Reference |

| Al | 70 | 139 | 5 | 1.5 | 98 | ijcce.ac.irijcce.ac.ir |

| Fe | 30 | 93 | 5 | 1.5 | 96 | ijcce.ac.irijcce.ac.ir |

This table is interactive. Click on the headers to sort the data.

Electrocoagulation with Al and Fe Electrodes

Electrocoagulation has emerged as a promising technology for the treatment of textile effluents containing dyes like this compound. ijcce.ac.irijcce.ac.ir This process utilizes sacrificial anodes, typically made of aluminum or iron, which dissolve to form coagulants. These coagulants then destabilize and aggregate the dye particles, facilitating their removal from the water.

Effect of Current Density, Electrolysis Time, and pH

The efficiency of the electrocoagulation process for this compound removal is significantly influenced by several key operational parameters, including current density, electrolysis time, and the initial pH of the solution. ijcce.ac.irijcce.ac.ir

Current Density: The applied current density directly affects the rate of coagulant production and bubble generation, which in turn influences the removal efficiency. For aluminum electrodes, increasing the current density from 2.32 mA/cm² to 139 mA/cm² over 70 minutes of electrolysis time resulted in a significant increase in dye removal, from 22% to 90%. ijcce.ac.ir Similarly, with iron electrodes, the removal efficiency increased from 65% to 96% over 30 minutes when the current density was raised to 139 mA/cm². ijcce.ac.ir

Electrolysis Time: The duration of the electrolysis process is another critical factor. With an aluminum electrode at a current density of 139 mA/cm², the removal efficiency of this compound increased from 21% to 90% as the electrolysis time was extended from 5 to 90 minutes. ijcce.ac.ir For the iron electrode, at a current density of 93 mA/cm², the removal efficiency rose from 67% to 96% within the first 30 minutes of the process. ijcce.ac.ir

pH: The initial pH of the wastewater plays a crucial role in the effectiveness of the electrocoagulation process. The speciation of the metal hydroxides, which act as coagulants, is highly pH-dependent. Studies have shown that the optimal initial pH for the removal of this compound is around 5. ijcce.ac.irijcce.ac.ir At this pH, high discoloration efficiencies of 98% and 96% were achieved with aluminum and iron electrodes, respectively. ijcce.ac.ir

Table 1: Effect of Current Density and Electrolysis Time on this compound Removal

| Electrode Material | Current Density (mA/cm²) | Electrolysis Time (min) | Removal Efficiency (%) |

| Aluminum | 2.32 | 70 | 22 |

| Aluminum | 139 | 70 | 90 |

| Iron | 2.32 | 30 | 65 |

| Iron | 139 | 30 | 96 |

| Aluminum | 139 | 5 | 21 |

| Aluminum | 139 | 90 | 90 |

| Iron | 93 | 5 | 67 |

| Iron | 93 | 30 | 96 |

Inter-electrode Distance and Conductivity Effects

The distance between the electrodes and the electrical conductivity of the solution are important physical parameters that affect the efficiency and energy consumption of the electrocoagulation process.

Inter-electrode Distance: The distance between the electrodes influences the electrical resistance and, consequently, the energy consumption of the system. Research indicates that an optimal inter-electrode distance exists for maximizing removal efficiency. For this compound, the highest removal efficiencies of 98% with an aluminum electrode and 96% with an iron electrode were obtained at an inter-electrode distance of 1.5 cm. ijcce.ac.ir Increasing the distance beyond this optimum can lead to a decrease in efficiency. ijcce.ac.irresearchgate.net For instance, one study found that increasing the inter-electrode distance from 1 cm to 3 cm caused a significant drop in color removal from 99% to 45% for a disperse dye using stainless steel electrodes.

Conductivity: The electrical conductivity of the wastewater affects the potential drop and power consumption of the electrocoagulation cell. While an increase in conductivity from 2.40 mS/cm to 13.7 mS/cm led to a decrease in voltage from 32.1 V to 15.1 V, the color removal efficiency for this compound remained high, above 95% for the aluminum electrode and 85% for the iron electrode. ijcce.ac.ir This suggests that while conductivity impacts energy consumption, its effect on the final removal efficiency for this compound can be minimal within a certain range. ijcce.ac.ir

Table 2: Effect of Inter-electrode Distance on this compound Removal

| Electrode Material | Inter-electrode Distance (cm) | Removal Efficiency (%) |

| Aluminum | 0.5 | 96 |

| Aluminum | 1.0 | 97 |

| Aluminum | 1.5 | 98 |

| Aluminum | 2.0 | 94 |

| Iron | 0.5 | 75 |

| Iron | 1.0 | 71 |

| Iron | 1.5 | 96 |

| Iron | 2.0 | 71 |

Electrooxidation

Electrooxidation is another electrochemical technique that can be employed for the degradation of Disperse Blue dyes. This method involves the direct or indirect oxidation of the dye molecules at the anode surface. ijartjournal.com In the presence of electrolytes like sodium chloride, highly reactive species such as hypochlorite can be generated in-situ, which then effectively oxidize the organic dye molecules. ijartjournal.com Studies on Disperse Blue 26, an anthraquinone dye similar in structure to this compound, have shown that electrooxidation using a lead dioxide coated titanium anode (TSIA) can achieve complete decolorization. ijartjournal.com The efficiency of this process is also influenced by parameters such as current density and pH. ijartjournal.comeemj.eu

Ionic Flocculation

Ionic flocculation presents a novel approach for the removal of disperse dyes, including those structurally similar to this compound, from textile effluents. iwaponline.comresearchgate.net This process utilizes surfactants to form flocs that can adsorb the dye molecules.

Use of Surfactant Flocs from Animal/Vegetable Fat

A key aspect of ionic flocculation is the use of surfactants derived from renewable and low-cost sources like animal or vegetable fats. iwaponline.comresearchgate.net Anionic surfactants produced from these fats can be precipitated by the addition of cations, such as calcium, to form flocs. iwaponline.comufrn.br These flocs have a hydrophobic surface that effectively adsorbs the disperse dye molecules from the aqueous solution. iwaponline.com This method has demonstrated high removal efficiency, reaching up to 87% for Disperse Blue 56 after 360 minutes of contact time. iwaponline.comnih.gov

Kinetics, Diffusion Mechanism, and Equilibrium Studies

Understanding the kinetics, diffusion mechanism, and equilibrium of the ionic flocculation process is crucial for its optimization.

Kinetics: Studies on the removal of Disperse Blue 56 have shown that the process is best described by the Elovich kinetic model. iwaponline.comnih.gov This indicates that the rate-limiting step is likely chemisorption, involving chemical interactions between the dye molecules and the surfactant flocs. iwaponline.com

Diffusion Mechanism: The transport of the dye from the bulk solution to the surface of the surfactant floc is a key step in the removal process. Research has indicated that the diffusion of the dye through the outer layer surrounding the floc is the controlling step in the mass transfer process. iwaponline.comnih.gov

Equilibrium: The equilibrium data for the adsorption of Disperse Blue 56 onto the surfactant flocs has been found to fit the Langmuir isotherm model well. iwaponline.comnih.gov The separation factor calculated from the Langmuir isotherm suggests that the adsorption process is favorable. iwaponline.comnih.gov

Biological Degradation (Bioremediation) of this compound

Biological degradation, or bioremediation, harnesses the metabolic potential of microorganisms and their enzymes to break down pollutants like the textile dye this compound. This approach is considered an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods.

Microbial Decolorization and Degradation

A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade this compound and other structurally similar dyes. This process can occur through biosorption, where the dye molecules adhere to the microbial biomass, or biodegradation, where the dye is broken down into simpler, less harmful compounds.

Several bacterial species have been identified for their capacity to decolorize and degrade disperse dyes. The ecotoxicity of this compound and its degradation products has been evaluated using the luminescent bacterium Aliivibrio fischeri (formerly known as Vibrio fischeri). cabidigitallibrary.orgresearchgate.netresearchgate.net Studies have shown that while the initial dye may be toxic, the final effluent after certain advanced oxidation processes shows negligible toxicity to this bacterium, indicating a successful breakdown of the harmful components. researchgate.net

The genus Bacillus is frequently cited for its robust dye degradation capabilities. For instance, Bacillus fusiformis has demonstrated the ability to decolorize Disperse Blue 79, a related anthraquinone dye, with 90% efficiency at a concentration of 75 mg/L within 32 hours. researchgate.netresearchgate.net Another study highlighted that Bacillus fusiformis KMK5 could effectively decolorize Disperse Blue 79 and Acid Orange 10 under anoxic conditions at a high concentration of 1.5 g/L within 48 hours. researchgate.netdergipark.org.tr Research on Bacillus sp. VUS revealed its ability to degrade Disperse Brown 3REL completely within 8 hours under static anoxic conditions, a process involving enzymes like lignin peroxidase, laccase, and NADH-DCIP reductase. researchgate.netcapes.gov.br While these studies focus on dyes structurally similar to this compound, they underscore the potential of Bacillus species for bioremediation.

Table 1: Bacterial Degradation of Disperse Dyes

| Bacterial Strain | Dye Degraded | Efficiency | Conditions |

|---|---|---|---|

| Aliivibrio fischeri | This compound | Ecotoxicity evaluation endpoint | - |

| Bacillus fusiformis | Disperse Blue 79 | 90% decolorization in 32 h | 75 mg/L dye concentration |

| Bacillus fusiformis KMK5 | Disperse Blue 79 | High degradation in 48 h | 1.5 g/L dye concentration, anoxic |

| Bacillus sp. VUS | Disperse Brown 3REL | 100% degradation in 8 h | Static, anoxic, 40°C, pH 6.5-12.0 |

Fungi, particularly white-rot fungi, are highly effective in degrading complex aromatic compounds like synthetic dyes due to their powerful extracellular ligninolytic enzyme systems.

Phanerochaete chrysosporium, a well-studied white-rot fungus, has been shown to mineralize several hydrophobic azo dyes, breaking them down into simpler molecules. ohsu.eduasm.org It can decolorize a wide range of dyes, including anthraquinone structures similar to this compound. asm.orgjmb.or.kr Studies have demonstrated that P. chrysosporium can achieve significant decolorization of various dyes, often through the action of its lignin and manganese peroxidases. ohsu.edu

Aspergillus niger is another fungus that has been investigated for its dye removal capabilities. ascelibrary.orgbiotechnologia-journal.org It can decolorize anthraquinone dyes, although some studies suggest the primary mechanism is bioadsorption rather than enzymatic degradation. nih.gov However, research on Aspergillus sp. XJ-2 showed a 93.3% decolorization rate for Disperse Blue 2BLN (an anthraquinone dye) under microaerophilic conditions, with evidence of enzymatic degradation. nih.govtandfonline.com

Coriolus versicolor (also known as Trametes versicolor) has demonstrated high decolorization activity against various dye types, including anthraquinone dyes. jmb.or.kr It has been shown to effectively decolorize mixtures of acid dyes, and its extracellular enzymes, particularly laccase and manganese peroxidase, are implicated in this process. jmb.or.kr

Algae present a promising avenue for dye bioremediation, capable of both biosorption and biodegradation. envirobiotechjournals.com While specific studies focusing solely on this compound are limited, research on similar dyes highlights their potential. For example, a consortium of the alga Chlorella sorokiniana and the fungus Aspergillus sp. has been used to degrade Disperse Red 3B, resulting in low-toxicity byproducts. frontiersin.org Another study used Chlorella species to degrade Disperse Blue 2BLN. researchgate.net The mechanisms of algal dye degradation can involve utilizing the dye for growth, transforming it into other compounds, or adsorbing it onto the algal surface. envirobiotechjournals.com Cyanobacteria, or blue-green algae, are also being explored for their ability to thrive in diverse environments and degrade organic pollutants. nih.gov

Fungal Degradation (e.g., Phanerochaete chrysosporium, Aspergillus niger, Coriolus versicolor)

Enzymatic Degradation (e.g., Laccase, Peroxidases)

The degradation of dyes by microorganisms is primarily an enzymatic process. Key enzymes involved include laccases and peroxidases (like lignin peroxidase and manganese peroxidase), which are particularly effective against the complex structures of anthraquinone dyes.

Laccase , a copper-containing oxidase, can oxidize a broad range of phenolic and non-phenolic compounds, making it highly effective for dye degradation. sciensage.infod-nb.info It is considered a key enzyme in the decolorization of this compound and other dyes by fungi like Trametes versicolor and Aspergillus sp. researchgate.netsciensage.infowhiterose.ac.uk Laccase from Pycnoporus has been used to decolorize and detoxify wastewater containing disperse dyes. nih.gov The efficiency of laccase can be enhanced by immobilization on supports like nano zinc ferrite. scirp.org

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing glycoproteins that are central to the lignin-degrading system of white-rot fungi like Phanerochaete chrysosporium. ohsu.edutandfonline.com These enzymes have a high redox potential, allowing them to oxidize complex aromatic pollutants. ohsu.edu The degradation of Disperse Red 3B by an Aspergillus and Chlorella consortium was linked to the activity of both MnP and LiP. frontiersin.org Similarly, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 was closely associated with extracellular manganese peroxidase activity. nih.govtandfonline.com

Table 2: Key Enzymes in this compound Degradation

| Enzyme | Source Organism (Example) | Mechanism of Action |

|---|---|---|

| Laccase | Trametes versicolor, Aspergillus sp. | Oxidizes phenolic and non-phenolic compounds, leading to dye structure breakdown. researchgate.netwhiterose.ac.uk |

| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Oxidizes complex aromatic structures through a high redox potential mechanism. ohsu.edu |

| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium, Aspergillus sp. | Oxidizes Mn²⁺ to Mn³⁺, which then oxidizes phenolic and non-phenolic substrates. nih.govtandfonline.com |

Anaerobic vs. Aerobic Degradation Mechanisms

The presence or absence of oxygen significantly influences the microbial degradation pathways of dyes.

Anaerobic degradation typically involves the reductive cleavage of azo bonds in azo dyes, which is less relevant for anthraquinone dyes like this compound. ohsu.edu However, for some complex dyes, an initial anaerobic step can be crucial. Under anaerobic or anoxic (low oxygen) conditions, certain bacteria like Bacillus fusiformis can effectively decolorize disperse dyes. researchgate.net Studies on Disperse Blue 79 have shown that it can undergo rapid reductive cleavage in anoxic sediments. canada.ca The process often leads to the formation of aromatic amines, which may still be toxic and require further treatment. ohsu.edufrontiersin.org

Aerobic degradation , often mediated by the powerful oxidative enzymes of fungi and some bacteria, involves the oxidation and cleavage of the aromatic rings of the dye molecule. ohsu.eduresearchgate.net This process can lead to the complete mineralization of the dye into carbon dioxide and water. nih.gov For anthraquinone dyes, aerobic degradation by fungal enzymes like laccases and peroxidases is the primary mechanism, breaking down the stable ring structure. nih.govresearchgate.net

A combined anaerobic-aerobic sequence is often considered highly effective for complex dye effluents. An initial anaerobic stage breaks down the complex dye structure into simpler intermediates, which are then more readily mineralized in a subsequent aerobic stage. frontiersin.org This sequential approach can lead to a more complete removal of both color and toxicity. frontiersin.org

Anthraquinone Ring Cleavage and Intermediate Compound Generation

The microbial degradation of anthraquinone dyes like this compound proceeds through the enzymatic cleavage of the anthraquinone ring. This process is often initiated by ligninolytic enzymes produced by various fungi. These enzymes, such as manganese peroxidase and laccase, are non-specific and can oxidize a wide range of aromatic compounds, including the chromophoric group of anthraquinone dyes. nih.govrsc.org The cleavage of the anthraquinone structure leads to the formation of various intermediate compounds. For instance, studies on the fungal degradation of similar anthraquinone dyes, such as Disperse Blue 2BLN and Disperse Red 3B, have shown the breakdown of the dye molecule into smaller, less complex compounds. nih.govrsc.orgrsc.org Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has identified degradation products such as phthalic acid derivatives, benzoic acid, and other aromatic and aliphatic compounds, indicating the fragmentation of the original dye molecule. nih.govrsc.org This breakdown of the complex chromophore is a critical step in the decolorization and detoxification of the effluent.

Bioremediation System Optimization

The efficiency of the bioremediation of this compound is contingent on several operational parameters that influence microbial activity and enzymatic performance.

Influence of pH, Temperature, and Nutrient Conditions

The efficacy of microbial degradation of dyes is significantly influenced by environmental conditions such as pH, temperature, and the availability of nutrients. For fungal degradation, an acidic pH range of 4.0-5.0 is often optimal for the activity of ligninolytic enzymes. tandfonline.com For example, the decolorization of Disperse Blue 79 by laccase from Pleurotus sajor-caju was found to be most effective at pH 3.2. rsc.org In contrast, bacterial degradation generally performs best under neutral to slightly alkaline conditions, typically between pH 6.0 and 10.0. jmbfs.orgnih.gov